molecular formula C59H110N6NaO20P B609036 Mifamurtide sodium hydrate CAS No. 838853-48-8

Mifamurtide sodium hydrate

カタログ番号 B609036
CAS番号: 838853-48-8
分子量: 1277.51
InChIキー: UGLNJSJKBHIHCX-BWJKLZNOSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mifamurtide protects mice against herpes simplex virus type 2;  a macrophage activator;  called muramyl tripeptide but that term is ambiguous, confused with other tripeptides of muramic acid.

科学的研究の応用

Application in Osteosarcoma Treatment

Mifamurtide, known as liposomal muramyl tripeptide phosphatidyl ethanolamine (Mepact), has been extensively studied for its application in the treatment of osteosarcoma, a type of bone cancer. It is an immunomodulator, working by activating monocytes and macrophages to exhibit antitumor effects. Significant research has demonstrated its effectiveness in improving overall survival in patients with newly diagnosed, high-grade, non-metastatic, resectable osteosarcoma when combined with postoperative chemotherapy (Frampton, 2010). Further studies have explored its use in various clinical settings, assessing the survival benefits and feasibility of its combination with chemotherapy (Brard et al., 2019).

Cost-Effectiveness Analysis

Mifamurtide has also been the subject of cost-effectiveness analyses. Studies have evaluated its economic impact in the context of the Spanish National Health Service, demonstrating that its use in osteosarcoma treatment can be cost-effective, especially considering the quality-adjusted life years gained (Brosa et al., 2015). Similar analyses have been conducted from the perspective of the UK's National Health Service, again highlighting its cost-effectiveness when added to standard chemotherapy for osteosarcoma (Johal et al., 2013).

Immunomodulatory Effects

Research has delved into the immunomodulatory effects of mifamurtide on macrophage polarization and its impact on tumor cell proliferation, migration, and differentiation. These studies have contributed significantly to understanding the intricate interactions between mifamurtide and the immune system, especially in the context of osteosarcoma cells (Punzo et al., 2020).

Clinical Observations and Trials

Several observational studies and clinical trials have been conducted to assess the efficacy and safety of mifamurtide in osteosarcoma treatment. These studies have provided valuable insights into its practical use, survival rates, and tolerability in clinical settings (Mudry et al., 2021).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics and pharmacodynamics of mifamurtide have been studied in various populations, including those with hepatic and renal impairments. These studies are crucial in understanding how the drug behaves in different physiological conditions and in developing appropriate dosing guidelines (Venkatakrishnan et al., 2014).

特性

CAS番号

838853-48-8

製品名

Mifamurtide sodium hydrate

分子式

C59H110N6NaO20P

分子量

1277.51

IUPAC名

sodium 2-(2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-N-((S)-1-((R)-5-amino-2-((S)-2-aminopropanamido)-5-oxopentanamido)-1-oxopropan-2-yl)propanamido)ethyl ((R)-2,3-bis(palmitoyloxy)propyl) phosphate hydrate

InChI

InChI=1S/C59H109N6O19P.Na.H2O/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-50(69)79-40-46(83-51(70)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)41-81-85(77,78)80-38-37-65(43(4)56(73)64-57(74)47(35-36-49(61)68)63-55(72)42(3)60)58(75)44(5)82-54-52(62-45(6)67)59(76)84-48(39-66)53(54)71;;/h42-44,46-48,52-54,59,66,71,76H,7-41,60H2,1-6H3,(H2,61,68)(H,62,67)(H,63,72)(H,77,78)(H,64,73,74);;1H2/q;+1;/p-1/t42-,43-,44?,46+,47+,48+,52+,53+,54+,59-;;/m0../s1

InChIキー

UGLNJSJKBHIHCX-BWJKLZNOSA-M

SMILES

C[C@@H](C(NC([C@H](NC([C@H](C)N)=O)CCC(N)=O)=O)=O)N(C(C(O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1NC(C)=O)O)CO)O)C)=O)CCOP(OC[C@H](OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O)([O-])=O.[H]O[H].[Na+]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Mifamurtide;  Muramyl tripeptide;  L-MTP-PE; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mifamurtide sodium hydrate
Reactant of Route 2
Mifamurtide sodium hydrate
Reactant of Route 3
Mifamurtide sodium hydrate
Reactant of Route 4
Mifamurtide sodium hydrate
Reactant of Route 5
Mifamurtide sodium hydrate
Reactant of Route 6
Mifamurtide sodium hydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。